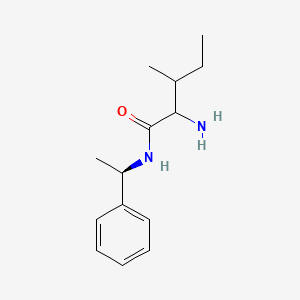

2-Amino-3-methyl-N-((R)-1-phenylethyl)pentanamide

Description

2-Amino-3-methyl-N-((R)-1-phenylethyl)pentanamide is a chiral amide derivative characterized by a branched pentanamide backbone and an (R)-configured 1-phenylethyl substituent. This compound’s structure combines a hydrophobic aromatic group with a polar amide moiety, making it a candidate for studying stereochemical effects on biological activity or material properties. The synthesis of such amides often involves asymmetric pathways or coupling reactions, as seen in related compounds like tamsulosin intermediates .

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-amino-3-methyl-N-[(1R)-1-phenylethyl]pentanamide |

InChI |

InChI=1S/C14H22N2O/c1-4-10(2)13(15)14(17)16-11(3)12-8-6-5-7-9-12/h5-11,13H,4,15H2,1-3H3,(H,16,17)/t10?,11-,13?/m1/s1 |

InChI Key |

NYJBZGDIBRHACS-QWKFWESOSA-N |

Isomeric SMILES |

CCC(C)C(C(=O)N[C@H](C)C1=CC=CC=C1)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide typically involves the reaction of 2-amino-3-methylpentanoic acid with ®-1-phenylethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carbonyl group in the amide can be reduced to form amines.

Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes or receptors.

Medicine: Explored for its therapeutic potential in treating neurological disorders and other medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-(®-1-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating downstream signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular responses and physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features

Key structural variations among analogues include substituent groups, stereochemistry, and backbone modifications, which influence physicochemical properties and biological interactions.

¹Molecular formula inferred from structural similarity to and .

Key Observations :

- The (R)-phenylethyl group in the target compound enhances stereoselective interactions compared to racemic analogues like 2-amino-2-methyl-N-(1-phenylethyl)pentanamide .

- LM11A-31’s morpholinyl group increases water solubility, enabling clinical use as a sulfate salt , whereas the target compound’s hydrophobicity may limit bioavailability.

Pharmacological Activities

Biological activities vary significantly based on structural modifications:

Key Observations :

Biological Activity

2-Amino-3-methyl-N-((R)-1-phenylethyl)pentanamide is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O, with a molecular weight of approximately 235.31 g/mol. The compound contains an amino group, a methyl group, and an N-phenylethyl substituent on a pentanamide backbone, contributing to its biological activity.

Research indicates that this compound may function as an enzyme inhibitor. Its interactions with specific protein targets can influence metabolic pathways and cellular signaling mechanisms. The compound's structure allows it to modulate enzymatic activity or compete with natural substrates at active sites, making it a candidate for targeted therapies that address enzyme dysregulation .

Enzyme Inhibition Studies

In various studies, this compound has shown potential as an inhibitor for several enzymes, including:

- Cholinesterases : It has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission.

- Proteases : The compound has been evaluated for its ability to inhibit viral proteases, such as the SARS-CoV-2 3CL protease, showcasing its potential as an antiviral agent .

Neuroprotective Effects

A study examined the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that the compound could reduce oxidative stress and inflammation in neuronal cells, leading to improved cell viability under neurotoxic conditions. This suggests its potential utility in treating neurodegenerative diseases .

Antiviral Activity

The compound was also investigated for its antiviral properties against SARS-CoV-2. In vitro assays revealed that it could significantly reduce viral replication without exhibiting cytotoxic effects on host cells. The mechanism was attributed to the inhibition of viral protease activity .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.